molecular formula C11H13N B2467002 4-(butan-2-yl)benzonitrile CAS No. 142779-15-5

4-(butan-2-yl)benzonitrile

Cat. No.: B2467002
CAS No.: 142779-15-5
M. Wt: 159.232
InChI Key: JIHSGKOBFASORG-UHFFFAOYSA-N
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Description

4-(butan-2-yl)benzonitrile, also known as 4-(sec-butyl)benzonitrile, is an organic compound with the molecular formula C11H13N. It is a derivative of benzonitrile, where a butan-2-yl group is attached to the fourth position of the benzene ring.

Scientific Research Applications

4-(butan-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for the synthesis of 4-(sec-Butyl)benzonitrile involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . This process involves protonation, nucleophilic attack by water, proton transfer, resonance, deprotonation, and further hydrolysis of the amide .

Safety and Hazards

4-(sec-Butyl)benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a catalyst. This method is advantageous due to its mild reaction conditions and high yield . For 4-(butan-2-yl)benzonitrile, a similar approach can be employed, where the corresponding substituted benzaldehyde is used as the starting material.

Another method involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C). This method is useful for preparing various benzonitrile derivatives, including this compound .

Industrial Production Methods

Industrial production of benzonitrile derivatives often involves ammoxidation of toluene derivatives. This process includes the reaction of toluene with ammonia and oxygen in the presence of a catalyst to form the corresponding benzonitrile . For this compound, the starting material would be a toluene derivative with a butan-2-yl group.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, without the butan-2-yl group.

    4-(methyl)benzonitrile: A simpler derivative with a methyl group instead of butan-2-yl.

    4-(tert-butyl)benzonitrile: Another derivative with a tert-butyl group.

Uniqueness

4-(butan-2-yl)benzonitrile is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and physical properties. This group can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .

Properties

IUPAC Name

4-butan-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHSGKOBFASORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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